molecular formula C16H10F2S B3163462 2,5-Bis(4-fluorophenyl)thiophene CAS No. 883793-48-4

2,5-Bis(4-fluorophenyl)thiophene

Cat. No.: B3163462
CAS No.: 883793-48-4
M. Wt: 272.3 g/mol
InChI Key: VZSYCGICWFTTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Thiophene (B33073) Derivatives in Conjugated Systems

Thiophene-based compounds are a cornerstone in the field of conjugated polymers and organic electronics. rsc.org Their exceptional optical and conductive properties have made them a focal point of research for several decades, leading to their application in a wide range of devices, including field-effect transistors, plastic solar cells, and light-emitting diodes. rsc.org The thiophene ring, a five-membered heterocycle containing a sulfur atom, facilitates π-electron delocalization, which is essential for charge transport. nih.gov The versatility of the thiophene ring allows for a wide variety of chemical modifications, enabling the fine-tuning of its chemical, physical, and optical properties. nih.gov This adaptability has made thiophene derivatives, such as polythiophenes, one of the most important classes of conjugated donor polymers. rsc.org The ability to control the energy bandgaps (HOMO-LUMO energy levels) through synthetic chemistry is a central goal in the development of functional π-conjugated systems. rsc.org

Significance of Fluorination in Organic Semiconductor Design

Fluorination, the process of introducing fluorine atoms into an organic molecule, is a critical strategy in the design of high-performance organic semiconductors. numberanalytics.com The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter the physical, chemical, and biological characteristics of the host molecule. numberanalytics.com In the context of organic electronics, fluorination is frequently employed to enhance the stability and electron-transporting capabilities of materials. rsc.org The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection.

Furthermore, fluorination can influence the molecular packing in the solid state, which is a crucial determinant of charge transport efficiency. rsc.org While it is often associated with improved π-stacking, the effects can be complex and sometimes lead to less favorable packing motifs like the herringbone arrangement. rsc.org Nevertheless, even with such packing, the theoretical electron mobility can be higher in fluorinated compounds. rsc.org The presence of fluorine can also enhance the metabolic stability and lipophilicity of molecules, which is particularly relevant in the development of organic materials for biological applications. mdpi.com

Scope and Research Objectives Pertaining to 2,5-Bis(4-fluorophenyl)thiophene

The investigation of this compound is driven by the goal of developing novel and potent materials for various advanced applications. Research into this and similar thiophene derivatives aims to synthesize and characterize new compounds with enhanced biological and electronic properties. researchgate.netimpactfactor.orgdergipark.org.tr A key objective is to understand the structure-activity relationships, which can guide the rational design of new therapeutic agents or electronic materials. nih.gov

The synthesis of such compounds often involves established chemical reactions like the Gewald reaction or Suzuki and Stille cross-coupling reactions. nih.govresearchgate.netimpactfactor.org Characterization of these new derivatives is typically performed using spectroscopic methods to confirm their structure. dergipark.org.tr For this compound specifically, research interest lies in its potential as an organic semiconductor, building upon the known properties of both thiophene and fluorinated aromatic compounds. The symmetrical substitution of the thiophene core with 4-fluorophenyl groups is expected to impart desirable electronic properties and influence the solid-state packing, making it a promising candidate for applications in organic field-effect transistors (OFETs) and other electronic devices. Further research would likely focus on its synthesis, purification, crystal structure analysis, and the evaluation of its charge transport characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(4-fluorophenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSYCGICWFTTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Coupling Reactions for Thiophene (B33073) Core Functionalization

The construction of the 2,5-bis(4-fluorophenyl)thiophene scaffold heavily relies on the formation of carbon-carbon bonds between a central thiophene unit and two 4-fluorophenyl groups. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this purpose.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are at the forefront of synthetic strategies for arylating the thiophene core due to their high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of 2,5-diarylthiophenes, including this compound. nih.govnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of a dihalogenated thiophene, most commonly 2,5-dibromothiophene (B18171), with an arylboronic acid or its ester derivative. nih.govnih.gov

A typical procedure involves reacting 2,5-dibromothiophene with 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. nih.govmdpi.com The choice of ligand, base, and solvent system is crucial for optimizing the reaction yield and purity of the final product. nih.govnih.gov For instance, the use of phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or SPhos can significantly enhance the catalytic activity. nih.govnih.gov Common bases employed include sodium carbonate (Na₂CO₃) and potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov The reaction is often carried out in a solvent mixture, such as 1,4-dioxane/water or dimethylformamide (DMF). nih.govchemicalbook.com High yields of this compound can be achieved under optimized conditions. nih.gov For example, the reaction of 2,5-dibromothiophene with 4-cyanophenylboronic acid, a related substrate, using Pd(OAc)₂ and PPh₃ in a DME/Na₂CO₃ system at 80°C resulted in a 94% yield of the corresponding dinitrile product. nih.gov

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Na₂CO₃DME8094 nih.gov
Pd(PPh₃)₄-KOH1,4-dioxane/H₂O90- nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O90- nih.gov
[PdCl₂(dppf)]-Na₂CO₃DMF12085 chemicalbook.com

Table 1. Representative Conditions for Suzuki Coupling to Synthesize Diarylthiophenes. Note: Yields can vary based on specific substrates and reaction parameters. The yield of 94% corresponds to the synthesis of a dinitrile analogue.

The Kumada coupling offers an alternative palladium- or nickel-catalyzed route to this compound. wikipedia.orgorganic-chemistry.org This reaction utilizes a Grignard reagent, such as 4-fluorophenylmagnesium bromide, which reacts with a dihalothiophene. wikipedia.orggoogle.com Nickel catalysts, like [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)), are frequently employed. google.compkusz.edu.cn

The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The Kumada coupling is advantageous as it often proceeds under mild conditions and can be a cost-effective method for large-scale synthesis. organic-chemistry.org For instance, the synthesis of the related compound 2-(4-fluorophenyl)thiophene (B192845) has been successfully achieved via Kumada coupling of 2-bromothiophene (B119243) and 4-fluorophenylmagnesium bromide using a specific particle size of NiCl₂(dppe) as a catalyst, which was found to improve catalytic efficiency and reduce impurities. google.com

CatalystReactant 1Reactant 2SolventKey FeaturesReference
NiCl₂(dppe)2-Bromothiophene4-Fluorophenylmagnesium bromideTHFImproved efficiency with specific catalyst particle size google.com
Ni(acac)₂ / Ligand 3aAlkyl Aryl SulfidesAlkyl Grignard ReagentsEtherEffective for primary and secondary Grignard reagents organic-chemistry.org
Pd or Ni catalystsOrganic HalideGrignard ReagentTHF or Diethyl EtherOne of the first catalytic cross-coupling methods wikipedia.org

Table 2. Overview of Kumada Coupling for C-C Bond Formation.

Other Metal-Promoted and Transition-Metal-Free Synthetic Routes

While palladium and nickel catalysis dominate, other synthetic strategies have been explored. These include reactions promoted by other metals and, more recently, transition-metal-free approaches. nih.govnih.gov For example, copper-catalyzed C-H arylation has emerged as a powerful tool for forming C-C bonds, offering an alternative to pre-functionalized starting materials. mdpi.com

Transition-metal-free methods are gaining traction due to their potential for lower cost and reduced environmental impact. nih.govnih.gov One such approach involves the direct transformation of 1,3-dienes into 2,5-diarylfurans through an oxidation-dehydration sequence, a strategy that could potentially be adapted for thiophene synthesis. nih.gov These methods often rely on strong bases or photochemical conditions to facilitate the coupling. nih.govnih.gov

Precursor Chemistry and Intermediate Derivatization for this compound Synthesis

The synthesis of the target molecule is intrinsically linked to the availability and reactivity of its precursors. The most common precursors are 2,5-dihalothiophenes, with 2,5-dibromothiophene and 2,5-diiodothiophene (B186504) being the most frequently used. nih.govresearchgate.net The synthesis of these dihalothiophenes often starts from thiophene itself, which can be halogenated using appropriate reagents. For instance, bromination of thiophene can yield 2,5-dibromothiophene. nih.gov

Derivatization of thiophene intermediates is a key strategy to introduce the desired aryl groups. For example, in the Suzuki coupling, the dihalothiophene is the electrophilic partner, while the 4-fluorophenyl group is introduced via the nucleophilic 4-fluorophenylboronic acid. nih.gov Conversely, it is also possible to prepare a thiophene-2,5-bis(boronic acid) derivative and couple it with a 4-fluorohalobenzene. rsc.org The synthesis of 2,5-bis(4-amidinophenyl)thiophene, a related compound, was achieved by first synthesizing the dinitrile intermediate via Suzuki coupling of 2,5-dibromothiophene and 4-cyanophenylboronic acid. nih.gov This dinitrile was then converted to the final diamidine product. nih.gov Another example is the synthesis of 2-(5-iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, which serves as an intermediate for more complex molecules. medchemexpress.com

Polymerization Techniques for this compound Derivatives

Derivatives of this compound can serve as monomers for the synthesis of conjugated polymers, particularly polythiophenes. These polymers are of significant interest for applications in organic electronics. researchgate.netnih.gov Polymerization can be achieved through various methods, including chemical and electrochemical oxidative polymerization. researchgate.netacs.org

In chemical oxidative polymerization, a catalyst such as iron(III) chloride (FeCl₃) is commonly used to couple the monomer units. nih.gov This method has been successfully applied to synthesize a variety of polythiophene derivatives containing different side groups. nih.gov

Electrochemical polymerization is another powerful technique where the monomer is oxidized at an electrode surface to form a polymer film. researchgate.nettaylorfrancis.com The properties of the resulting polymer can be tuned by controlling the electrochemical parameters, such as the applied potential. taylorfrancis.comdtic.mil The introduction of bithiophene or terthiophene units into the polymerization system can significantly increase the rate of polymerization and lower the required applied potentials. dtic.milacs.org Microporous polymer networks with high surface areas have also been prepared through the electropolymerization of tetrathienyl-substituted monomers. acs.org

The polymerization of thiophene monomers, including derivatives of this compound, can lead to polymers with different regioregularities (head-to-tail, head-to-head, and tail-to-tail couplings), which in turn affects the material's properties. pkusz.edu.cn Methods like the McCullough method, which involves a Kumada cross-coupling polymerization of a specific Grignard intermediate, have been developed to synthesize highly regioregular poly(3-alkylthiophenes). pkusz.edu.cn Suzuki polycondensation is another important route for creating well-defined thiophene-containing conjugated polymers. rsc.orgrsc.org

Polymerization MethodCatalyst/InitiatorMonomer TypeKey FeaturesReference
Chemical Oxidative PolymerizationFeCl₃Thiophene derivatives with pyrazoline side groupsProduces soluble polymers with good conductivity and fluorescence nih.gov
Electrochemical PolymerizationApplied Potential3-substituted thiophenesForms polymer films on electrode surfaces researchgate.nettaylorfrancis.com
Kumada Cross-Coupling PolymerizationNi(dppp)Cl₂Grignard derivative of 2-bromo-3-alkylthiopheneYields highly regioregular (head-to-tail) polymers pkusz.edu.cn
Suzuki PolycondensationPalladium catalystAryl dibromides and 2,5-thiophenebis(boronic acid) derivativesSynthesizes high molecular weight conjugated polymers rsc.org

Table 3. Common Polymerization Techniques for Thiophene Derivatives.

Photoinduced Step-Growth Polymerization

Photoinduced step-growth polymerization offers an alternative route to synthesizing conjugated polymers, often under milder conditions than traditional chemical or electrochemical methods. This technique typically involves the use of a photosensitizer or a photoinitiator that, upon absorption of light, can initiate the polymerization process.

For thiophene derivatives, a common mechanism for photoinduced step-growth polymerization involves photoinduced electron transfer. itu.edu.trrsc.org In a typical system, the monomer, this compound, would be irradiated in the presence of a suitable electron acceptor, such as a diphenyliodonium (B167342) salt. itu.edu.trrsc.org

The proposed mechanism proceeds as follows:

Photoexcitation: The thiophene monomer absorbs light, promoting it to an excited state.

Electron Transfer: The excited monomer transfers an electron to the diphenyliodonium salt, resulting in the formation of a thiophene radical cation and the decomposition of the iodonium (B1229267) salt.

Radical Coupling and Deprotonation: Two thiophene radical cations then couple, followed by the loss of two protons to form a neutral dimer.

Chain Growth: This process repeats, with the resulting oligomers and polymers also being susceptible to photoexcitation and further coupling, leading to a step-wise growth of the polymer chain.

The presence of the 4-fluorophenyl substituents is expected to influence the photophysical properties of the monomer, such as its absorption spectrum and the energy of its excited states, which in turn would affect the efficiency of the photoinduced electron transfer process. Research on similar thiophene derivatives suggests that the electronic nature of the substituents plays a crucial role in the reactivity of the monomer and the properties of the resulting polymer. itu.edu.tr

FeatureDescriptionAnticipated Characteristics for this compound
Initiation The process of generating the initial reactive species.Photoinduced electron transfer from the excited monomer to an acceptor.
Propagation The step-wise growth of the polymer chain.Coupling of radical cations of monomers and oligomers.
Wavelength of Irradiation The specific wavelength of light required to initiate polymerization.Dependent on the absorption spectrum of the monomer.
Resulting Polymer The structure and properties of the final polymer.A conjugated polymer with a structure analogous to that obtained via electrochemical methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Conformation and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the bonding characteristics within a molecule.

Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy of 2,5-Bis(4-fluorophenyl)thiophene reveals characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. Analysis of the FT-IR spectrum, typically recorded from a KBr pellet, provides direct evidence for the presence of the thiophene (B33073) and fluorophenyl moieties. Key vibrational frequencies (ν) are observed at 1513, 1456, 1408, 1101, 834, and 797 cm⁻¹. These bands are indicative of the carbon-carbon stretching within the aromatic rings, carbon-hydrogen bending, and the characteristic carbon-fluorine bond vibrations.

Vibrational Frequency (cm⁻¹) Assignment
1513Aromatic C=C stretching
1456Aromatic C=C stretching
1408C-H in-plane bending
1101C-F stretching
834C-H out-of-plane bending (para-disubstituted benzene)
797Thiophene ring vibration

This table is generated based on typical vibrational frequencies for similar aromatic and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic compounds, providing detailed information about the carbon skeleton and the chemical environment of protons and other NMR-active nuclei like fluorine-19.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon framework. For this compound, the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the carbons of the thiophene ring and the fluorophenyl groups. The fluorine atom's presence causes splitting of the signals for the carbons in the phenyl rings, denoted by the coupling constant (J). rsc.org

The reported chemical shifts (δ) in parts per million (ppm) are: 162.3 (d, J = 246.0 Hz), 142.5, 130.5 (d, J = 3.4 Hz), 127.3 (d, J = 7.9 Hz), 124.0, and 115.9 (d, J = 21.7 Hz). rsc.org Another study confirms these findings with reported shifts at 163.5, 161.0, 142.4, 130.4, 127.2, 123.9, 116.0, and 115.7 ppm. rsc.org

Chemical Shift (δ) in ppm Assignment (Carbon Atom) Coupling (J in Hz)
162.3C-F of phenyl ringd, 246.0
142.5C-S of thiophene ring-
130.5C of phenyl ring (ortho to thiophene)d, 3.4
127.3C-H of phenyl ring (meta to thiophene)d, 7.9
124.0C-H of thiophene ring-
115.9C-H of phenyl ring (meta to F)d, 21.7

This interactive table presents the ¹³C NMR data for this compound. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum gives information on the number of different types of protons and their neighboring atoms. The spectrum of this compound in CDCl₃ shows signals corresponding to the protons on the thiophene ring and the two fluorophenyl groups. rsc.org

The signals appear at δ = 7.55–7.59 (multiplet, 4H), 7.19 (singlet, 2H), and 7.08 (triplet, J = 8.4 Hz, 4H). rsc.org A similar result is reported as δ 7.61 – 7.53 (m, 4H), 7.20 (s, 2H), 7.13 – 7.04 (m, 4H). rsc.org

Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J in Hz) Assignment (Proton)
7.55-7.59multiplet4H-Phenyl H (ortho to F)
7.19singlet2H-Thiophene H
7.08triplet4H8.4Phenyl H (meta to F)

This interactive table summarizes the ¹H NMR data for this compound. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. It provides information on the electronic environment of the fluorine atoms. Specific experimental ¹⁹F NMR data for this compound was not found in the reviewed literature. For a closely related compound, 2,5-bis(3,5-bis(trifluoromethyl)phenyl)thiophene, the ¹⁹F NMR chemical shift is reported at –63.08 ppm, which highlights the typical range for trifluoromethyl groups attached to an aromatic system. However, this is not directly comparable to the fluorine environment in the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The electronic spectrum of conjugated thiophene derivatives is typically characterized by strong absorption bands corresponding to π-π* transitions within the delocalized π-electron system. researchgate.net The extended conjugation, which encompasses the central thiophene ring and the two terminal 4-fluorophenyl groups, is expected to result in absorption maxima in the UV region.

For similar thiophene-based molecules, the UV-Vis spectra often display a single, broad, and unstructured band, which is attributed to these π-π* electron transitions across the conjugated framework. researchgate.net The optical properties and the nature of these transitions can be significantly influenced by the molecular environment. Studies on related compounds have shown strong solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. researchgate.net This phenomenon is often explained by the stabilization of either a locally excited (LE) state or an internal charge transfer (ICT) state. researchgate.net The presence of both electron-donating (thiophene) and electron-withdrawing/modifying (fluorophenyl) moieties can facilitate intramolecular charge transfer upon photoexcitation, a property that is critical for applications in optoelectronics. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Architecture

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound was not available in the searched sources, an analysis of the structurally analogous compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan , provides valuable insight into the likely solid-state features. nih.govresearchgate.net This related molecule shares the key structural element of a central five-membered ring flanked by two 4-fluorophenyl groups, allowing for a discussion of its crystallographic and molecular packing features as a representative example.

Crystallographic Data and Refinement Parameters

Below is a summary of the crystallographic data and refinement parameters for this analogous compound.

ParameterValue for 2,5-bis[(4-fluorophenyl)iminomethyl]furan researchgate.net
Chemical formulaC₁₈H₁₂F₂N₂O
Formula weight322.30
Crystal systemMonoclinic
Space groupC2/c
a (Å)18.1506 (6)
b (Å)5.8818 (2)
c (Å)14.4998 (5)
β (°)105.797 (2)
Volume (ų)1490.13 (9)
Z4
Radiation typeMo Kα
Temperature (K)150
Final R indices (I > 2σ(I))R1 = 0.0409, wR2 = 0.1066
R indices (all data)R1 = 0.0494, wR2 = 0.1130

Molecular Packing Features and Crystal Morphology

The solid-state architecture of 2,5-bis[(4-fluorophenyl)iminomethyl]furan is characterized by a highly organized supramolecular network consolidated by various non-covalent interactions. nih.gov The molecular structure consists of the central furan (B31954) ring with the N-bonded 4-fluorophenyl rings significantly twisted out of the furan plane. researchgate.net

The crystal packing is primarily stabilized by a combination of C—H⋯N and C—H⋯F hydrogen bonds. nih.govresearchgate.net Molecules form chains through C1—H1⋯N1 intermolecular hydrogen bonds involving the furan ring and imine groups, creating hydrogen-bonded chains that extend along the chemscene.com crystallographic direction. nih.govresearchgate.net Further cohesion in the crystal structure is achieved through the participation of the peripheral 4-fluorophenyl rings in C—H⋯F hydrogen bonding and edge-to-face C—H⋯π interactions. nih.gov This intricate network of interactions results in a stable, three-dimensional supramolecular assembly. nih.gov The presence of C—H⋯F interactions, in particular, is a recognized feature in the crystal engineering of fluorinated organic compounds. nih.gov

Theoretical and Computational Investigations of Electronic Structure and Charge Transport

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. aps.org DFT calculations have been employed to understand the ground state characteristics of 2,5-Bis(4-fluorophenyl)thiophene and related structures.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its potential applications in organic electronics. ajchem-a.comgrowingscience.com

For thiophene (B33073) derivatives, the distribution of HOMO and LUMO is a key area of study. In many cases, the HOMO is localized on the thiophene ring, while the LUMO is distributed over the entire molecule. This separation of frontier orbitals can influence charge transfer properties. Theoretical studies on similar compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have shown that the HOMO and LUMO energies can be calculated in the gas phase, with an energy gap of 4.4815 eV. ajchem-a.com The HOMO and LUMO energies are indicative of the electron-donating and electron-accepting capabilities of a molecule, respectively. libretexts.org

The introduction of fluorine atoms can fine-tune the electronic properties of phenylthiophenes. researchgate.net DFT calculations on a series of fluorine-substituted phenylthiophenes have demonstrated that the number and position of fluorine atoms affect the structural and electronic characteristics of these molecules. researchgate.net

PropertyValue
HOMO Energy Varies with substitution
LUMO Energy Varies with substitution
Energy Gap (ΔE) Varies with substitution

This table presents a generalized view of how frontier molecular orbital energies are analyzed for thiophene derivatives. Specific values for this compound require dedicated calculations.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.com The MESP topography can be used to map the strength of electronic conjugation between different building blocks of organic π-conjugated systems. rsc.org For thiophene derivatives, MESP analysis helps in identifying the regions most susceptible to chemical reactions. For instance, in a related oxadiazole compound, MESP analysis revealed that the nitrogen atom of the oxadiazole ring is the likely site for electrophilic attack. ajchem-a.com

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Response

The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is important for applications in optoelectronics and photonics. uobasrah.edu.iq Theoretical calculations, often using DFT, can predict the NLO properties of organic molecules. nih.gov The presence of electron-donating and electron-accepting groups within a molecule can enhance its NLO response due to intramolecular charge transfer. nih.gov For thiophene-based systems, the introduction of substituents can significantly influence their hyperpolarizability. Computational studies on similar compounds have shown that their first-order hyperpolarizability can be significantly higher than that of urea, a standard reference material for NLO properties. ajchem-a.com

PropertyCalculated Value
Dipole Moment (µ) Varies with substitution
Polarizability (α) Varies with substitution
First-Order Hyperpolarizability (β) Varies with substitution

This table illustrates the types of NLO properties calculated for organic molecules. Specific values for this compound would require targeted computational studies.

Thermochemical Properties

DFT calculations can also be used to determine the thermochemical properties of a molecule, such as its heat capacity, entropy, and enthalpy, and how these properties change with temperature. sysrevpharm.org These calculations are based on the vibrational frequencies of the molecule. It has been observed that for thiophene-containing compounds, the heat capacities, entropies, and enthalpies generally increase with rising temperature due to the increased intensity of molecular vibrations. sysrevpharm.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their optical properties, such as absorption and emission spectra. rsc.orgcnr.it It is a widely used method for understanding the electronic transitions that occur when a molecule absorbs light. arxiv.org

For thiophene derivatives, TD-DFT calculations can elucidate the nature of their electronic spectra. nih.gov These calculations can help to understand the solvatochromic effects, which are changes in the spectral properties of a molecule due to the solvent. researchgate.net By performing TD-DFT calculations in different solvents, researchers can predict how the absorption and fluorescence spectra of a molecule will change, providing valuable information for the design of fluorescent probes and other optical materials. researchgate.net

Charge Transport Mechanism Modeling

The movement of charge carriers (holes and electrons) in organic semiconductors like this compound is often described by hopping models, where charges jump between adjacent molecules. The efficiency of this process is governed by several factors, including the energetic accessibility of charged states and the electronic coupling between molecules.

Marcus Electron Transfer Theory Application

The rate of electron transfer (k_ET) in weakly coupled molecular systems can be effectively described by Marcus theory. wikipedia.org This theory, originally developed to explain electron transfer reactions in solution, has been widely applied to understand charge transport in organic solids. nih.govrsc.org According to Marcus theory, the rate of charge hopping is dependent on two primary factors: the reorganization energy (λ) and the electronic coupling (or charge transfer integral) between the donor and acceptor molecules. wikipedia.org The theory posits that the activation energy for electron transfer is related to the energy required to distort the molecule and its surrounding environment from the initial to the final state geometry without the actual charge transfer occurring. wikipedia.orgnih.gov

The Marcus rate equation is given by:

where:

is the charge transfer integral.

is the reorganization energy.

is the change in Gibbs free energy (zero for self-exchange).

is the Boltzmann constant.

is the temperature.

is Planck's constant.

This theoretical framework provides a crucial link between the molecular structure, electronic properties, and the resulting charge transport characteristics.

Reorganization Energies for Hole and Electron Transport

The reorganization energy (λ) is a critical parameter in Marcus theory and represents the energy penalty associated with the geometric relaxation of a molecule as it gains or loses an electron. It is composed of two components: the internal reorganization energy (λ_int), which arises from the change in geometry of the molecule itself, and the external reorganization energy (λ_ext), which is due to the polarization of the surrounding medium. For molecular crystals, the internal component is often the dominant factor.

A smaller reorganization energy leads to a higher charge transfer rate. Therefore, molecules designed for efficient charge transport should have rigid structures that undergo minimal geometric changes upon ionization. Computational methods, particularly DFT, are used to calculate the reorganization energies for both hole (λ_h) and electron (λ_e) transport.

For a series of fused thiophene derivatives, theoretical studies have shown the impact of molecular structure on reorganization energies. rsc.org For instance, in a study of fluorinated and non-fluorinated fused thiophene derivatives, the reorganization energies were calculated to understand their charge transport behavior.

CompoundHole Reorganization Energy (λ_h) in eVElectron Reorganization Energy (λ_e) in eV
DP-DTT0.2110.237
FPP-DTT0.2030.225
DFP-DTT0.1980.218
DP-BDTT0.1890.215
FPP-BDTT0.1820.201
DFP-BDTT0.1780.196

Table 1: Calculated reorganization energies for hole (λ_h) and electron (λ_e) transport for a series of fused thiophene derivatives. Data sourced from a theoretical study on fluorination effects. rsc.org

The data indicates that increasing the extent of fluorination and the size of the conjugated core generally leads to a reduction in both hole and electron reorganization energies, which is beneficial for charge transport. rsc.org

Charge Transfer Integrals and Anisotropy

The charge transfer integral (also known as electronic coupling or transfer integral) quantifies the strength of the electronic interaction between adjacent molecules for charge transfer. A larger charge transfer integral facilitates more efficient charge hopping. This parameter is highly sensitive to the relative orientation and distance between molecules, leading to anisotropy in charge transport within a crystal. This means that charge mobility can be significantly different along different crystallographic axes.

Computational studies on fused thiophene derivatives have demonstrated this anisotropy. For example, in DFP-DTT, the efficient overlap of π-orbitals and a smaller π–π stacking distance contribute to good hole transport properties. rsc.org Similarly, FPP-BDTT and DFP-BDTT exhibit remarkable anisotropic behaviors where the maximum charge mobilities are found along specific crystal axis directions that feature strong π–π interactions. rsc.org This highlights the critical role of molecular packing in determining the ultimate charge transport efficiency of an organic semiconductor.

CompoundMax Hole Transfer Integral (meV)Max Electron Transfer Integral (meV)Anisotropy Noted
DFP-DTT112.598.7Yes
FPP-BDTT95.8125.4Yes
DFP-BDTT105.3118.9Yes

Table 2: Maximum calculated charge transfer integrals for hole and electron transport in select fluorinated fused thiophene derivatives, highlighting the anisotropic nature of charge transport. Data sourced from a theoretical study. rsc.org

Structure-Property Relationship Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for establishing clear structure-property relationships in organic electronic materials. nih.govresearchgate.netbris.ac.uk By systematically modifying molecular structures in silico and calculating the resulting electronic and transport properties, researchers can develop design principles for new high-performance materials.

Influence of Fluorination on Electronic and Charge Transport Properties

Fluorination is a widely used strategy to tune the properties of organic semiconductors. The introduction of fluorine atoms, which are highly electronegative, can profoundly impact the electronic energy levels, molecular packing, and ultimately, the charge transport characteristics of a material. rsc.orgresearchgate.net

In the context of this compound, the fluorine atoms on the terminal phenyl rings are expected to have several key effects. Theoretical studies on related fluorinated thiophene systems have shown that the introduction of electron-withdrawing fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can be advantageous for improving air stability (by lowering the HOMO) and for facilitating electron injection in electronic devices. nih.gov

Furthermore, fluorination can lead to a decrease in the HOMO-LUMO gap, which is generally beneficial for conductivity. rsc.org From a charge transport perspective, fluorination can also lead to a reduction in reorganization energy, as seen in the data for fused thiophene derivatives. rsc.org The increased rigidity and planarity sometimes induced by fluorination contribute to this effect. Moreover, intermolecular interactions can be altered by fluorination, potentially leading to more favorable π-π stacking and, consequently, larger charge transfer integrals and improved charge mobility. rsc.org The strategic placement of fluorine atoms can thus be an effective method for enhancing the charge transport properties of thiophene-based organic semiconductors. rsc.orgrsc.org

Supramolecular Organization and Intermolecular Interactions in the Solid State

Hydrogen Bonding Networks

In the solid state, molecules containing C-H bonds and electronegative atoms like sulfur, nitrogen, and fluorine can participate in the formation of hydrogen bonding networks, which play a crucial role in the stability of the crystal packing.

C-H···S/N/F Interactions

Weak hydrogen bonds of the type C-H···S, C-H···N, and C-H···F are commonly observed in the crystal structures of heterocyclic and fluorinated organic compounds. In the hypothetical crystal structure of 2,5-Bis(4-fluorophenyl)thiophene, the hydrogen atoms of the phenyl and thiophene (B33073) rings could act as donors, while the sulfur atom of the thiophene ring and the fluorine atoms of the phenyl rings could act as acceptors.

Halogen Bonding Phenomena

Halogen bonding is a directional non-covalent interaction involving a halogen atom. While the title compound contains fluorine, which is generally a poor halogen bond donor, specific interactions involving fluorine can still be observed.

Type II F···F Contacts

In the solid state of fluorinated organic molecules, short F···F contacts are frequently observed. These can be classified based on the C-F···F-C geometry. Type II F···F contacts, characterized by approximately equal C-F···F angles, are considered to be attractive interactions that can play a significant role in the supramolecular assembly. The presence of two 4-fluorophenyl groups in the title compound makes the formation of such contacts plausible, potentially influencing the relative orientation of adjacent molecules.

Chalcogen Bonding (S···S/π)

Chalcogen bonding refers to the non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic center.

In the solid state of sulfur-containing heterocyclic compounds, S···S interactions can occur, where the distance between the sulfur atoms is less than the sum of their van der Waals radii (approximately 3.70 Å). These interactions are directional and can contribute to the formation of specific packing motifs. Theoretical studies on thiophene derivatives suggest that S···S interactions can facilitate π-π stacking and influence charge transport properties. researchgate.net

Pi-Stacking Interactions and Their Impact on Charge Delocalization

Pi-stacking interactions are a defining feature in the solid-state arrangement of many organic semiconductor materials, including thiophene derivatives. These non-covalent interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are crucial in determining the electronic properties of the material. The presence of electron-withdrawing fluorine atoms on the phenyl rings of this compound is expected to enhance these interactions. Fluorination polarizes the aromatic system, creating a more electron-deficient (quadrupole-positive) character on the phenyl rings, which can lead to stronger electrostatic interactions with the electron-rich thiophene core of neighboring molecules. This enhanced intermolecular electronic communication is critical for facilitating charge delocalization, a prerequisite for efficient charge transport in organic electronic devices.

In the solid state, aromatic molecules rarely adopt a perfectly co-facial (eclipsed) stacking arrangement due to repulsive electrostatic forces. Instead, a parallel-displaced or offset stacking geometry is more common and energetically favorable. For a close structural analog, This compound-1-oxide , X-ray diffraction analysis has revealed a slipped π-stacking interaction. This offset arrangement maximizes attractive van der Waals forces while minimizing repulsion, a typical feature for stabilizing the crystal lattice of planar aromatic compounds. It is highly probable that this compound would adopt a similar offset stacking geometry to achieve a stable crystalline form. This arrangement involves a lateral shift of one molecule relative to the next, ensuring that the electron-rich center of one ring is positioned over the electron-deficient edge of another.

The distance between the planes of stacked aromatic rings is a critical parameter that dictates the strength of the electronic coupling and, consequently, the charge mobility. In the case of the analogous This compound-1-oxide , a minimum intermolecular carbon-carbon distance of 3.25 Å has been observed within its slipped-stack arrangement core.ac.uk. Generally, for π-stacked aromatic systems, these inter-planar distances fall in the range of 3.3 to 3.8 Å. The introduction of fluorine atoms can influence this distance. While strong electrostatic interactions might pull the molecules closer, the steric hindrance of the fluorine atoms could also play a role in defining the precise separation.

Table 1: Stacking Parameters for an Analogous Compound

Compound Stacking Geometry Minimum Intermolecular C-C Distance (Å)

Dimer and Supramolecular Chain/Sheet Formation

The interplay of π-stacking and other weak intermolecular forces, such as C-H···F and C-H···π interactions, governs the formation of higher-order supramolecular assemblies like dimers, chains, or sheets. In the crystal lattice of fluorinated aromatic compounds, C-H···F hydrogen bonds often act as directional forces, guiding the assembly of molecules into well-defined architectures. It is plausible that for this compound, π-stacked dimers form the primary building blocks. These dimers could then extend into one-dimensional chains through head-to-tail or head-to-head arrangements, further stabilized by C-H···F interactions between the phenyl rings of adjacent dimers. These chains, in turn, can pack to form two-dimensional sheets, creating a layered structure that is characteristic of many organic semiconductors.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and, crucially for semiconductors, charge carrier mobility. The final polymorphic form obtained is sensitive to crystallization conditions such as solvent, temperature, and cooling rate.

For thiophene-based organic semiconductors, two common packing motifs are the herringbone and the π-stack arrangements. Crystal engineering aims to control this packing to optimize electronic properties. The molecular structure of this compound, with its rigid core and terminal functional groups, makes it a candidate for crystal engineering studies. By systematically varying crystallization conditions, it might be possible to isolate different polymorphs. Furthermore, the presence of fluorine atoms provides sites for potential halogen bonding, which can be a powerful tool in directing crystal packing. The rational design of the supramolecular structure through co-crystallization with other molecules could also be a viable strategy to fine-tune the solid-state packing and, consequently, the electronic characteristics of this compound. The propensity for thiophene-based molecules to exhibit polymorphism underscores the importance of thorough screening to identify the most thermodynamically stable and electronically optimal crystalline form.

Advanced Research Applications in Organic Electronics and Optoelectronics

Organic Field-Effect Transistors (OFETs) Performance and Optimization

Thiophene-based materials are extensively studied for their potential in Organic Field-Effect Transistors (OFETs). The performance of these devices is heavily influenced by the molecular structure of the organic semiconductor. The introduction of fluorine atoms, as seen in derivatives of 2,5-Bis(4-fluorophenyl)thiophene, can play a crucial role in tuning the electronic properties of these materials. For instance, the substitution of hydrogen with fluorine can lead to the development of n-type or ambipolar transport in OFETs.

Research into functionalized anthradithiophenes has shown that diperfluorophenyl substitution can induce n-type transport, with one such material exhibiting ambipolar behavior with electron and hole mobilities of 6 × 10−4 cm2 V−1 s−1 and 0.05 cm2 V−1 s−1, respectively. researchgate.net In contrast, a dimethyl-substituted version showed only hole transport with a mobility of 0.1 cm2 V−1 s−1. researchgate.net This highlights the significant impact of fluorination on charge transport characteristics.

Furthermore, a donor-acceptor building block, thiophene (B33073)–tetrafluorophenyl–thiophene, has been utilized to create a polymer semiconductor, PDPPF-TFPT, which demonstrates ambipolar behavior in OFETs with impressive hole and electron mobilities of up to 0.40 cm2 V−1 s−1 and 0.12 cm2 V−1 s−1. rsc.org The performance of OFETs based on such materials is also dependent on factors like the molecular orbital, geometry, and packing of the semiconductor molecules. rsc.org Studies on arylthiadiazole-based organic semiconductors have successfully demonstrated that furan-substituted benzothiadiazole can achieve a mobility of 0.0122 cm2 V−1 s−1. rsc.org

SemiconductorMobility (cm²/Vs)On/Off Ratio
DHT-Ant0.410^6
DO-BDT2 x 10⁻²High
DTH-BDT1 x 10⁻³High

Table 1: Performance of select thiophene-based organic semiconductors in OFETs. capes.gov.brnih.gov

Organic Photovoltaic Devices (OPVs) and Solar Cell Architectures

In the realm of organic photovoltaics (OPVs), the fluorination of thiophene-based polymers has been shown to enhance device performance. Fluorination can increase the ionization potential of the donor material, leading to higher open-circuit voltages (Voc) in bulk heterojunction (BHJ) devices. researchgate.net It can also promote higher polymer backbone planarity, which improves charge carrier mobility, and can positively impact the active layer morphology by increasing crystallinity and enhancing domain purity. researchgate.net

For example, the synthesis of a tetrafluorinated 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole monomer and its subsequent polymerization resulted in a low band gap polymer with a high ionization potential. rsc.org This led to a significant enhancement in OPV device performance when blended with PC(71)BM. rsc.org In another study, a series of copolymers with different substituents on the benzothiadiazole (BT) unit were designed. The polymer with longer alkyl chains, PB-BTf, achieved a power conversion efficiency (PCE) of 8.43% due to its ideal morphology that facilitates charge transfer. acs.org Furthermore, a copolymer, PBDTSF-FBT, exhibited a high PCE of 11.66%. acs.org

PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF
PBDTSF-FBT11.66---
PBDT2FBT-Ph-F:PC71BM9.02---
PB-BTf8.43---
PDPP-T-TT-T-BO-2F7.60.7714.80.67
PDBT-T-TT-T-BO-2F7.30.7714.20.67

Table 2: Photovoltaic performance of select fluorinated thiophene-based polymers. acs.org

Organic Light-Emitting Diodes (OLEDs) and Emissive Materials Development

Thiophene-containing compounds are also integral to the development of emissive materials for Organic Light-Emitting Diodes (OLEDs). The design of donor-π-acceptor (D-π-A) type molecules allows for the tuning of their photophysical properties.

A D-π-A compound, DMB-TT-TPA, which incorporates triphenylamine (B166846) as the donor and dimesitylboron as the acceptor linked through a thieno[3,2-b]thiophene (B52689) core, has been synthesized and used as an emitter in a solution-processed OLED. beilstein-journals.orgnih.gov This material exhibited absorption and emission maxima at 411 nm and 520 nm, respectively, with a high fluorescence quantum yield in both solution (86%) and the solid state (41%). beilstein-journals.orgnih.gov The resulting OLED demonstrated a low turn-on voltage and achieved a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. beilstein-journals.orgnih.govbeilstein-archives.org

Device ParameterValue
Maximum Power Efficiency6.70 lm/W
Maximum Current Efficiency10.6 cd/A
Maximum External Quantum Efficiency4.61%
Turn-on Voltage2.9 V
Emission Maximum512 nm
CIE Coordinates(0.16, 0.51)

Table 3: Performance of an OLED using DMB-TT-TPA as the emitter. beilstein-journals.orgnih.govbeilstein-archives.org

Electrochromic Materials and Devices

The unique properties of fluorinated benzothiadiazole-based polymers also make them suitable for electrochromic applications. The ability to fine-tune energy levels through fluorination is a key advantage in developing materials that can change color in response to an electrical stimulus. acs.org

Sensor Technologies based on this compound

The versatility of thiophene-based compounds extends to sensor technologies. For example, 2,5-bis(4-amidinophenyl)thiophene has been identified as a lead inhibitor for the botulinum neurotoxin serotype A metalloprotease. nih.govnih.gov This discovery opens up avenues for the development of novel sensor technologies and inhibitor chemotypes. Synthetic modifications of this lead compound have resulted in derivatives with significantly increased potency, with Ki values in the submicromolar range. nih.govnih.gov

Supercapacitor Applications

Polythiophene materials are being explored as electrodes in supercapacitors. The performance of these energy storage devices can be influenced by the type of polymer and the electrolyte composition. Studies on poly(thiophene)-based supercapacitors have investigated the discharge properties as a function of these parameters. For instance, replacing the tetrabutylammonium (B224687) cation with the smaller tetramethylammonium (B1211777) in the electrolyte led to a significant increase in the energy capacity of supercapacitors with poly(3-methylthiophene) and poly(thiophene) anodes at high discharge currents. dtic.mil This is attributed to the easier migration of the smaller cation through the polymer film. dtic.mil

Organic Lasing Systems

While direct research on this compound in organic lasing systems is not extensively documented in the provided context, the development of highly fluorescent materials like DMB-TT-TPA for OLEDs suggests a potential for their application in organic lasers. beilstein-journals.orgnih.gov The high fluorescence quantum yield is a critical parameter for achieving stimulated emission, which is the fundamental principle of lasing.

Integration in Polymer Composites for Enhanced Functionality

The integration of functional small molecules into polymer matrices is a widely employed strategy to create advanced composite materials with tailored properties for specific applications in organic electronics and optoelectronics. This approach allows for the combination of the desirable processing characteristics and mechanical stability of a host polymer with the unique electronic or optical properties of a guest molecule. In this context, this compound emerges as a promising candidate for incorporation into various polymer composites to enhance their functionality, particularly in light-emitting and radiation-detecting applications.

The core principle behind creating these functional polymer composites lies in the dispersion of an active small molecule, such as this compound, within an optically and electronically inert polymer host. The polymer serves as a solid-state solvent, preventing the aggregation of the functional molecules, which can often lead to quenching of fluorescence and a decrease in device performance. This guest-host architecture allows the intrinsic properties of the small molecule to be harnessed within a robust and easily processable solid-state form.

Detailed Research Findings

While specific research detailing the integration of this compound into polymer composites is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems. Research on plastic scintillators, for example, demonstrates the successful incorporation of fluorescent aromatic compounds into polymer matrices like polystyrene to create highly efficient radiation detectors. In these systems, the polymer matrix absorbs high-energy radiation and efficiently transfers the energy to the fluorescent dopant, which then emits light at a characteristic wavelength. The emitted light is subsequently detected by a photomultiplier tube. The choice of the fluorescent molecule is critical to the performance of the scintillator, with key properties being high fluorescence quantum yield, short decay time, and good spectral matching with the detector.

Another relevant area of research is the development of polymer-based host-guest systems for applications such as white-light emitting devices. In such systems, a combination of fluorescent dyes is dispersed in a polymer matrix. By carefully selecting the dyes and their concentrations, it is possible to generate broad-spectrum emission that is perceived as white light. The polymer host not only provides mechanical support but also influences the photophysical properties of the embedded dyes.

Given its thiophene-based structure, which is known for its charge transport capabilities, and the presence of fluorophenyl groups that can enhance electron affinity and photostability, this compound is a strong candidate for use as a functional dopant in such polymer composites. Its integration could potentially lead to enhanced charge transport within the composite, improved light emission efficiency, and greater thermal and chemical stability of the final device.

Interactive Data Table: Representative Properties of Functional Polymer Composites

The following table outlines typical parameters and findings from research on polymer composites containing fluorescent small molecules, providing a framework for the expected performance of composites incorporating this compound.

Host PolymerGuest Molecule SystemGuest Concentration (wt%)Key FindingPotential Application
Polystyrenep-terphenyl (PTP) & POPOP1% PTP, 0.03% POPOPStrong light intensity and efficient gamma detection. brin.go.idRadiation Portal Monitors brin.go.id
PolystyreneBaF₂ particlesup to 80%Uniform dispersion and enhanced radiation stopping power. mdpi.comHigh-Energy Photon Detection mdpi.com
Poly(methyl methacrylate)Not SpecifiedVariableCan host functional molecules to modify optical and electrical properties.Optical Devices, Sensors
Pillar mdpi.comarene/TPPAThiophene-based α-cyanostyrene-derivative (TPPA)VariableFormation of a host-guest complex leading to white-light emission. researchgate.netWhite-Light Emitting Diodes (WLEDs)

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to advancing the study and application of 2,5-Bis(4-fluorophenyl)thiophene and its derivatives. While established methods like Suzuki-Miyaura coupling and Stille coupling have been employed, future research will focus on creating more sustainable and atom-economical synthetic strategies. researchgate.netresearchgate.net

Key areas for exploration include:

C-H Activation/Arylation: Direct C-H arylation of the thiophene (B33073) core offers a more direct and environmentally friendly alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions to construct the 2,5-diarylthiophene framework in a single step would significantly improve efficiency and reduce waste. consensus.app This could involve the reaction of primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes. consensus.app

Flow Chemistry: Utilizing flow chemistry could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.

Recent research has demonstrated the synthesis of unsymmetrical 2,5-diaryl-thiophenes through innovative one-pot protocols, highlighting the potential for creating a diverse library of derivatives. researchgate.net Additionally, metal-free synthesis approaches are gaining traction, aiming to reduce metal contamination in the final products, which is crucial for electronic applications. nih.gov

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in materials science, enabling the prediction of molecular properties and guiding experimental efforts. acs.orgnih.gov For this compound, future computational work will focus on:

Quantum Chemical Calculations: Employing density functional theory (DFT) and time-dependent DFT (TD-DFT) to accurately predict the electronic structure, frontier molecular orbital (HOMO/LUMO) energy levels, and optical properties of novel derivatives. rsc.org These calculations are crucial for understanding how structural modifications influence the material's performance.

Molecular Dynamics Simulations: Simulating the bulk morphology and intermolecular interactions of this compound-based materials in the solid state. This will provide insights into charge transport pathways and help in designing materials with improved charge carrier mobility.

Machine Learning and AI: Developing machine learning models trained on experimental and computational data to accelerate the discovery of new derivatives with targeted properties. These models can screen vast chemical spaces to identify promising candidates for synthesis.

Computational studies have already been instrumental in understanding the structure-property relationships in fluorinated oligothiophenes and other organic semiconductors. mdpi.comnih.govresearchgate.net

Tailoring Molecular Architecture for Specific Optoelectronic Responses

The optoelectronic properties of this compound are highly tunable by modifying its molecular architecture. The introduction of fluorine atoms, for instance, is known to lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve the material's stability against oxidation. rsc.org

Future research will concentrate on:

Donor-Acceptor (D-A) Systems: Designing D-A copolymers incorporating the this compound unit as either the donor or acceptor component to tune the bandgap and absorption spectrum for specific applications like organic photovoltaics (OPVs).

Functional Group Substitution: Systematically introducing different functional groups onto the phenyl rings or the thiophene core to modulate properties such as solubility, solid-state packing, and charge transport characteristics. The high electronegativity of fluorine, for example, significantly impacts the electronic properties of the molecule. researchgate.net

Extended π-Conjugation: Synthesizing oligomers and polymers with extended π-conjugation to achieve higher charge carrier mobilities and red-shifted absorption and emission, which are desirable for applications in organic field-effect transistors (OFETs) and near-infrared (NIR) emitting devices.

The relationship between molecular structure and electronic properties is a key area of investigation for thiophene-based materials. mdpi.comscholaris.caresearchgate.netnih.gov

Investigating Complex Intermolecular Interactions for Supramolecular Assembly

The self-assembly of molecules in the solid state is governed by a delicate balance of intermolecular interactions, such as π-π stacking and hydrogen bonding. rsc.org Understanding and controlling these interactions is crucial for optimizing the performance of organic electronic devices.

Future research in this area will involve:

Crystal Engineering: Designing molecules that self-assemble into well-ordered crystalline structures with favorable π-π stacking distances and orientations to enhance charge transport. The presence of fluorine atoms can lead to C-H···F interactions that influence the supramolecular organization. rsc.org

Host-Guest Chemistry: Exploring the use of host molecules like cyclodextrins or cucurbiturils to encapsulate and template the assembly of this compound derivatives, leading to novel supramolecular architectures with unique properties. wikipedia.org

Advanced Characterization Techniques: Utilizing techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) to probe the thin-film morphology and molecular packing of these materials in detail.

Developing Next-Generation Organic Electronic Devices

The ultimate goal of research on this compound is to translate its promising properties into high-performance organic electronic devices. Thiophene-based materials are already being explored for a wide range of applications. nih.govnih.govresearchgate.netbeilstein-journals.org

Future device-oriented research will focus on:

Organic Field-Effect Transistors (OFETs): Fabricating and optimizing OFETs based on this compound derivatives to achieve high charge carrier mobilities, low threshold voltages, and excellent operational stability.

Organic Photovoltaics (OPVs): Incorporating these materials as donor or acceptor components in the active layer of OPVs to improve power conversion efficiencies and device lifetimes. Recent advancements in perovskite photovoltaics have shown the potential of incorporating thiophene-based additives. acs.org

Organic Light-Emitting Diodes (OLEDs): Utilizing these compounds as emissive or host materials in OLEDs to achieve high brightness, efficiency, and color purity. Thieno[3,2-b]thiophene (B52689) derivatives have shown promise in this area. researchgate.net

Sensors and Other Novel Applications: Exploring the use of this compound-based materials in chemical sensors, biosensors, and electrochromic devices, leveraging their sensitivity to external stimuli.

The development of new materials based on 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) and its derivatives is paving the way for high-performance electrochromic devices. researchgate.net

Q & A

What are the standard synthetic routes for preparing 2,5-Bis(4-fluorophenyl)thiophene, and how are reaction conditions optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves cross-coupling reactions. A common approach is Stille coupling , where 2,5-dibromothiophene reacts with 4-fluorophenyl stannane derivatives under microwave-assisted conditions in anhydrous chlorobenzene. For example, Stille polymerization with donor monomers like 2,5-bis(trimethylstannyl)thiophene yields conjugated polymers with high purity after Soxhlet washing and chloroform fraction isolation . Alternative routes include Zinc chloride-mediated cyclization , as demonstrated in the synthesis of benzofuran derivatives, where dichloromethane serves as the solvent and column chromatography (e.g., carbon tetrachloride) is used for purification . Optimization focuses on solvent choice, catalyst loading (e.g., tetrakis(triphenylphosphine)palladium), and temperature control to avoid side reactions.

How is the molecular structure of this compound characterized, and what techniques validate its purity?

Level: Basic
Methodological Answer:
Key characterization techniques include:

  • X-ray crystallography : Resolves crystal packing and dihedral angles between fluorophenyl rings and the thiophene core. For example, SHELXL refinement addresses twin crystals (e.g., inversion twins with domain ratios of 0.33:0.67) and intermolecular interactions like C–H⋯F hydrogen bonds .
  • Elemental analysis : Confirms composition (C, H, N, S) using instruments calibrated with standards like 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene .
  • NMR/FTIR : Validates functional groups and purity. For derivatives, 1H^1H NMR in CDCl3_3 identifies aromatic protons, while IR confirms C–F stretches (~1220 cm1^{-1}).
PropertyValueSource
Molecular Weight388.5 g/molPubChem
Topological Polar SA28.2 ŲPubChem
XLogP3-AA8.2PubChem

What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

Level: Advanced
Methodological Answer:
Crystallographic challenges include twinning and non-centrosymmetric space groups (e.g., P21_1). For example, inversion twins with imbalanced domain ratios require refinement using SHELXL's TWIN/BASF procedure to model twin laws and Flack parameters . Additionally, weak intermolecular interactions (e.g., C–H⋯π or C–H⋯F) complicate packing analysis. Strategies include:

  • High-resolution data collection (>1.0 Å) to resolve overlapping electron density.
  • Using restraints for thermal parameters in disordered regions.
  • Validation with software like PLATON to check for missed symmetry.

How do solvent polarity and proticity affect the fluorescence properties of this compound derivatives?

Level: Advanced
Methodological Answer:
Solvent effects are critical for applications like bioimaging. For example, derivatives such as 2,5-Bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) exhibit solvent-dependent Stokes shifts :

  • Polar aprotic solvents (e.g., DMF): Enhance fluorescence intensity due to reduced non-radiative decay.
  • Protic solvents (e.g., ethanol): Quench fluorescence via hydrogen bonding with amine groups .
Solventλabs_{\text{abs}} (nm)λemis_{\text{emis}} (nm)Stokes Shift (nm)
Chloroform36045090
Methanol365470105
DMF35544085

How can researchers resolve contradictions in reported optical or electronic properties of this compound?

Level: Advanced
Methodological Answer:
Discrepancies in optical data (e.g., emission maxima) often stem from:

  • Sample purity : Trace impurities (e.g., unreacted monomers) alter absorption/emission. Validate via HPLC or mass spectrometry .
  • Crystallinity : Amorphous vs. crystalline phases exhibit different bandgaps. Use XRD to confirm phase consistency .
  • Measurement conditions : Standardize solvent polarity, concentration, and excitation wavelength. For example, UVOB (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) shows batch-dependent variability unless synthesized under strict anhydrous conditions .

What strategies improve the stability of this compound in optoelectronic devices?

Level: Advanced
Methodological Answer:
Stability enhancement focuses on:

  • Structural modification : Introducing electron-withdrawing groups (e.g., cyano) reduces oxidation susceptibility. For example, 2,5-Bis(4-cyano-2-nitrostyryl)thiophene derivatives show improved thermal stability (Tdecomp_{\text{decomp}} > 300°C) .
  • Encapsulation : Embedding in β-cyclodextrin inclusion complexes reduces photodegradation by 40% under UV exposure .
  • Doping : Blending with hole-transport materials (e.g., PEDOT:PSS) mitigates charge trapping in organic transistors .

How is computational modeling used to predict the electronic behavior of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:

  • HOMO-LUMO gaps : ~3.2 eV, correlating with experimental UV-Vis data .
  • Charge transport : Anisotropic mobility due to herringbone crystal packing, validated by single-crystal FET measurements .
  • Nonlinear optical properties : Hyperpolarizability values (β) are computed for photonic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Bis(4-fluorophenyl)thiophene
Reactant of Route 2
Reactant of Route 2
2,5-Bis(4-fluorophenyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.